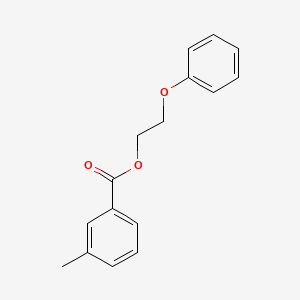![molecular formula C18H22N2O6S B4774117 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide](/img/structure/B4774117.png)
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide
Descripción general
Descripción
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide, also known as TMB-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMB-4 belongs to the class of benzamides and has a molecular weight of 421.5 g/mol.
Aplicaciones Científicas De Investigación
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has also been studied for its potential neuroprotective effects and has been shown to protect against neurotoxicity induced by glutamate and hydrogen peroxide. In drug discovery, 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been used as a lead compound for the development of novel drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific molecular pathways involved in cell growth and survival. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection against neurotoxicity, and the modulation of specific molecular pathways involved in cell growth and survival. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments is its potential as a lead compound for the development of novel drugs targeting specific molecular pathways. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has also been shown to have potent anticancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide. One direction is the further exploration of its potential applications in cancer research, particularly in combination with other anticancer drugs. Another direction is the investigation of its potential neuroprotective effects in various neurodegenerative diseases. Additionally, the development of more water-soluble derivatives of 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide could improve its administration in lab experiments and increase its potential as a lead compound for drug development.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-24-15-9-12(10-16(25-2)17(15)26-3)11-19-18(21)13-5-7-14(8-6-13)20-27(4,22)23/h5-10,20H,11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHXFODGNSFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4774035.png)
![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)

![2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4774053.png)
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4774060.png)

![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide](/img/structure/B4774074.png)
![dimethyl 4-(2-ethoxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4774078.png)
![methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4774090.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4774092.png)
![N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4774109.png)
![ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate](/img/structure/B4774122.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4774135.png)